Z-D-Arginine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

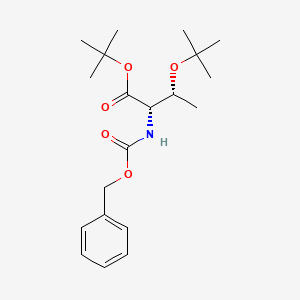

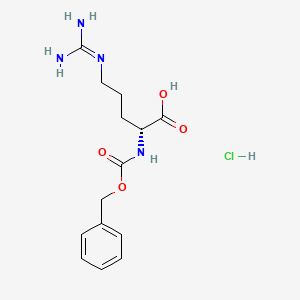

Z-D-Arginine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN4O4 and its molecular weight is 344.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

心血管健康

研究表明,Z-D-精氨酸盐酸盐,通过其代谢产物L-精氨酸,在心血管健康中发挥关键作用。L-精氨酸是一种一氧化氮合成的前体,对血管功能和健康至关重要。研究表明,L-精氨酸补充可以改善内皮功能,减少动脉硬度,并在与心血管风险相关的疾病中降低血压(Gad, 2010; Cylwik, Mogielnicki, & Buczko, 2005)。

免疫反应

从Z-D-精氨酸盐酸盐中提取的L-精氨酸被认为具有显著的免疫调节作用。它通过增强某些免疫细胞的功能并影响参与免疫反应的激素和细胞因子的产生来影响免疫系统。研究表明,精氨酸补充可以改善免疫力受损的疾病的预后,表明其在增强免疫功能方面具有潜在的治疗作用(Feun, Kuo, & Savaraj, 2015; Bansal & Ochoa, 2003)。

癌症治疗

通过对代谢途径的影响,探讨了Z-D-精氨酸盐酸盐在癌症治疗中的作用。精氨酸剥夺已被提出作为治疗依赖精氨酸的恶性肿瘤的潜在策略。通过调节精氨酸的可用性,治疗旨在抑制肿瘤生长和增殖。研究报告了使用精氨酸剥夺或调节作为癌症治疗的一部分取得了有希望的结果,突显了其作为辅助治疗策略的潜力(Beal et al., 2019; Fung & Chan, 2017)。

作用机制

Target of Action

Z-D-Arg-OH Hydrochloride, also known as Nα-Cbz-D-arginine hydrochloride, primarily targets proteins, specifically interacting with certain protein surface patches via interaction with guanidinium and carboxylate amino acid side chains . The compound’s primary role is to stabilize proteins and suppress protein aggregation .

Mode of Action

The compound interacts with its protein targets by preferentially including or excluding itself from the protein surface. This effect is concentration-dependent, with an apparent saturation of the protein surface at around 0.5 M, above which Z-D-Arg-OH Hydrochloride is considered to be excluded . The compound’s ability to suppress protein aggregation follows the empirical Hofmeister series, with phosphate, sulfate, and citrate more strongly interacting with the arginine cation and suppressing aggregation .

Biochemical Pathways

Z-D-Arg-OH Hydrochloride affects the biochemical pathways related to protein stabilization and aggregation. It is especially true for various salt forms of arginine, whose ability to suppress protein aggregation was shown to follow the empirical Hofmeister series . The compound is also involved in the biosynthetic pathways of cyanobactins, which are linear and cyclic peptides produced through the post-translational modification of precursor peptides .

Pharmacokinetics

It is known that the compound is catabolized primarily through the arginase pathway, accounting for 76-85% and 81-96% of arg catabolism in extraintestinal tissues of pigs and rats, respectively . The compound has been shown to have no adverse effects when supplemented in the diet of these animals .

Result of Action

The primary result of Z-D-Arg-OH Hydrochloride’s action is the stabilization of proteins and suppression of protein aggregation . This can increase protein solubility and stability, which is beneficial in the fields of structural biology and vaccine development .

Action Environment

The action of Z-D-Arg-OH Hydrochloride is influenced by environmental factors such as pH and temperature. For example, the compound has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or pH . It is also effective under accelerated stability conditions at weakly acidic to neutral pH .

生化分析

Biochemical Properties

Z-D-Arginine hydrochloride is an N-Cbz-protected form of D-Arginine . D-Arginine is an unnatural isomer of L-Arginine and is used to inhibit glutamate-induced nitric oxide production in rats . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not well-documented in the literature. Given its structural similarity to arginine, it may interact with similar biochemical pathways.

Cellular Effects

It is known that D-Arginine, the parent compound of this compound, can inhibit glutamate-induced nitric oxide production in rats . This suggests that this compound may have similar effects on cellular processes related to nitric oxide production.

属性

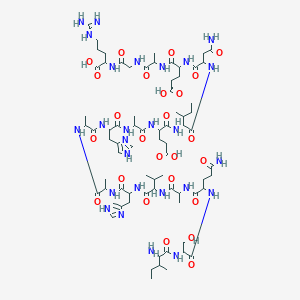

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718543 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-05-3 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。